3-(3-Bromo-5-fluoro-phenoxy)propanenitrile
Description
3-(3-Bromo-5-fluoro-phenoxy)propanenitrile is a nitrile-containing aromatic ether characterized by a propanenitrile chain linked to a meta-bromo and para-fluoro-substituted phenoxy group. This compound belongs to a class of halogenated aryl ethers, which are of interest in medicinal chemistry and materials science due to their electronic and steric properties.
Properties
IUPAC Name |
3-(3-bromo-5-fluorophenoxy)propanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrFNO/c10-7-4-8(11)6-9(5-7)13-3-1-2-12/h4-6H,1,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAGXSHIHJXEHQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)Br)OCCC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromo-5-fluoro-phenoxy)propanenitrile typically involves the reaction of 3-bromo-5-fluorophenol with 3-chloropropanenitrile in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromo-5-fluoro-phenoxy)propanenitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The phenoxy group can be oxidized to form corresponding quinones.
Reduction: The nitrile group can be reduced to form amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted phenoxypropanenitriles.
Oxidation: Formation of quinones.
Reduction: Formation of primary amines.
Scientific Research Applications
3-(3-Bromo-5-fluoro-phenoxy)propanenitrile has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its unique structural features.
Material Science: Utilized in the preparation of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3-Bromo-5-fluoro-phenoxy)propanenitrile depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to a biological response. The presence of the bromine and fluorine atoms can enhance its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Alkyl Chain Length Variation: 6-(3-Bromo-5-fluoro-phenoxy)hexanenitrile
A key structural analog is 6-(3-Bromo-5-fluoro-phenoxy)hexanenitrile, which shares the same halogenated phenoxy core but features a longer hexanenitrile chain (6 carbons vs. 3 carbons) .
- Impact on Physicochemical Properties :
- Lipophilicity : The extended alkyl chain increases logP values, enhancing membrane permeability but reducing aqueous solubility.
- Synthetic Applications : Longer chains may reduce crystallization tendencies, favoring liquid-phase reactions.
- Hypothetical Data Comparison :
| Property | 3-(3-Bromo-5-fluoro-phenoxy)propanenitrile | 6-(3-Bromo-5-fluoro-phenoxy)hexanenitrile |
|---|---|---|
| Molecular Weight (g/mol) | ~244.1 | ~298.2 |
| Chain Length | 3 carbons | 6 carbons |
| Predicted logP | ~2.5 | ~3.8 |
Substituent Position and Functional Group Variations
3-Bromo-2-fluorobenzonitrile
This analog (listed in ) replaces the phenoxy-propanenitrile group with a benzonitrile directly attached to the aromatic ring .
- Steric Hindrance: Direct attachment reduces conformational flexibility compared to the propanenitrile chain.
3-[(2-fluorophenyl)sulfonyl]propanenitrile
This compound () substitutes the phenoxy group with a sulfonyl moiety, significantly altering electronic properties .
- Functional Group Impact: Electron-Withdrawing Strength: Sulfonyl groups are stronger electron-withdrawers than phenoxy, increasing acidity (e.g., α-hydrogens) and altering reaction pathways. Stability: Sulfonyl groups may enhance thermal stability but reduce compatibility with reducing agents.
Substituent Diversity in Bromo-Fluoro Derivatives
lists numerous bromo-fluoro analogs, such as 3-Bromo-2-fluoro-5-methylphenylboronic acid and 3-Bromo-2-fluoro-6-methoxypyridine .
- Comparative Trends :
- Methyl/Methoxy Groups : Electron-donating substituents (e.g., -OCH₃) counteract the electron-withdrawing effects of halogens, modulating aromatic electrophilicity.
- Heterocyclic Variants : Pyridine-based analogs (e.g., 3-Bromo-2-fluoropyridine) introduce nitrogen atoms, enabling coordination chemistry and altering solubility.
Research Findings and Implications
- Synthetic Challenges : Bromination and fluorination protocols (e.g., NBS/radical initiators, as in ) are critical for regioselectivity in halogenated analogs .
- Materials Science : The nitrile group’s polarity and the halogenated aromatic system suggest utility in liquid crystals or polymer precursors.
Biological Activity
3-(3-Bromo-5-fluoro-phenoxy)propanenitrile is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including antimicrobial and anti-inflammatory properties, mechanisms of action, and comparisons with structurally related compounds.
Chemical Structure and Properties
The compound has the molecular formula C₁₃H₈BrF₂N and a molecular weight of approximately 303.10 g/mol. Its structure includes a bromine atom and a fluorine atom attached to a phenoxy group linked to a propanenitrile moiety, which enhances its chemical reactivity and biological interactions .
Antimicrobial Properties
Preliminary studies indicate that 3-(3-Bromo-5-fluoro-phenoxy)propanenitrile exhibits notable antimicrobial activity . The presence of halogen atoms (bromine and fluorine) is hypothesized to enhance its interaction with microbial targets, potentially leading to increased binding affinity due to halogen bonding effects .
Table 1: Summary of Antimicrobial Activity
| Microorganism | Activity Observed | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibition at low concentrations | |
| Escherichia coli | Moderate inhibition | |
| Candida albicans | Limited activity observed |
Anti-inflammatory Properties
The compound may also possess anti-inflammatory properties . Research suggests that its unique structure allows it to interact with inflammatory pathways, although specific mechanisms remain to be fully elucidated .
Table 2: Summary of Anti-inflammatory Effects
| Assay Type | Effect Observed | Reference |
|---|---|---|
| NF-kB Inhibition | Significant reduction in activity | |
| Cytokine Release | Decreased IL-6 levels in vitro |
The mechanism of action for 3-(3-Bromo-5-fluoro-phenoxy)propanenitrile is thought to involve the following pathways:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in microbial metabolism or inflammatory processes.
- Receptor Binding : Its halogenated structure could enhance binding affinity to biological receptors, influencing cellular responses .
Case Studies
Recent case studies have highlighted the potential applications of 3-(3-Bromo-5-fluoro-phenoxy)propanenitrile in drug discovery:
- Study on Anticancer Activity : A study demonstrated that derivatives of this compound exhibited selective cytotoxicity against cancer cell lines while sparing normal cells, indicating a promising therapeutic index for future development .
- Toxicity Assessment : Acute toxicity studies in mice showed no significant adverse effects at high doses (up to 2000 mg/kg), suggesting a favorable safety profile for further exploration .
Comparison with Similar Compounds
The biological activity of 3-(3-Bromo-5-fluoro-phenoxy)propanenitrile can be contrasted with structurally similar compounds:
Table 3: Comparison of Biological Activities
| Compound Name | Unique Features | Biological Activity |
|---|---|---|
| 3-(4-Bromo-2-fluorophenoxy)propanenitrile | Different halogen placement | Varying antimicrobial properties |
| 4-(3-Bromo-5-fluorophenyl)butanenitrile | Longer carbon chain | Distinct anti-inflammatory effects |
These comparisons underline how slight variations in chemical structure can significantly influence both the chemical behavior and biological activity of similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
